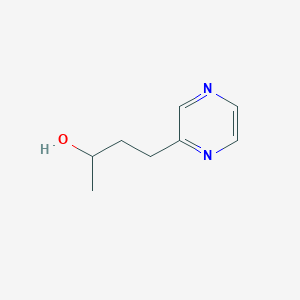
3-Neopentyldihydrofuran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Neopentyldihydrofuran-2,5-dione is a heterocyclic organic compound that features a five-membered ring containing oxygen. This compound is structurally related to maleic anhydride, with the addition of a neopentyl group. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Neopentyldihydrofuran-2,5-dione can be achieved through several methods. One common approach involves the cyclization of neopentyl-substituted precursors under acidic or basic conditions. For example, the reaction of neopentyl alcohol with maleic anhydride in the presence of a dehydrating agent can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Neopentyldihydrofuran-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives.
Substitution: The neopentyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Aplicaciones Científicas De Investigación
3-Neopentyldihydrofuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Neopentyldihydrofuran-2,5-dione involves its reactivity with various nucleophiles and electrophiles. The compound can undergo ring-opening reactions, forming reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
Maleic Anhydride: Structurally similar but lacks the neopentyl group.
Furan-2,5-dione: Similar core structure but without the neopentyl substitution.
2,5-Dihydrofuran: Shares the furan ring but differs in substitution patterns.
Uniqueness
3-Neopentyldihydrofuran-2,5-dione is unique due to the presence of the neopentyl group, which imparts distinct reactivity and steric properties. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
3-(2,2-dimethylpropyl)oxolane-2,5-dione |
InChI |
InChI=1S/C9H14O3/c1-9(2,3)5-6-4-7(10)12-8(6)11/h6H,4-5H2,1-3H3 |
Clave InChI |
GWXVNGUZBATINL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Bromo-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13528330.png)
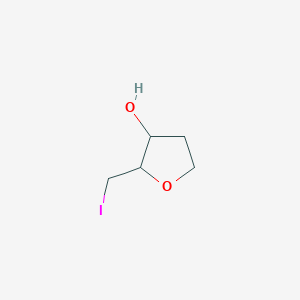
![8-methyl-2-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13528337.png)
![potassiumtert-butylN-methyl-N-[(trifluoroboranuidyl)methyl]carbamate](/img/structure/B13528345.png)
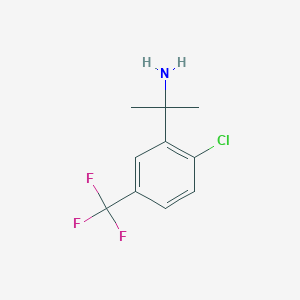
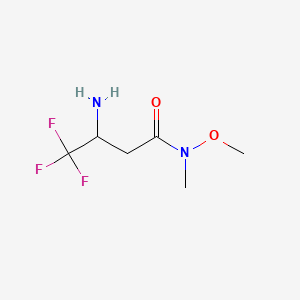

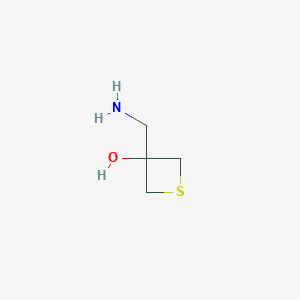

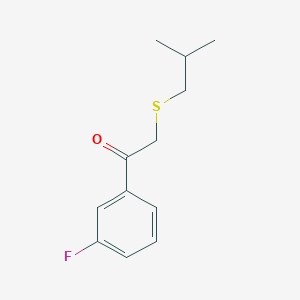
![[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide](/img/structure/B13528388.png)


